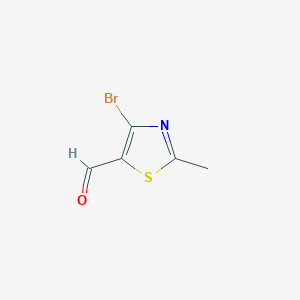
4-Bromo-2-methylthiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde typically involves the bromination of 2-methylthiazole followed by formylation. One common method includes the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-2-methylthiazole is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 5-position .
Industrial Production Methods
Industrial production of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Bromo-2-methyl-5-thiazolecarboxylic acid.
Reduction: 4-Bromo-2-methyl-5-thiazolemethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The bromine atom and the thiazole ring contribute to the compound’s binding affinity and specificity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiazole-5-carboxaldehyde: Similar structure but with the bromine atom at the 2-position.
4-Methylthiazole-5-carboxaldehyde: Similar structure but without the bromine atom.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a thiophene ring instead of a thiazole ring.
Uniqueness
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is unique due to the specific combination of substituents on the thiazole ring, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C5H4BrNOS |
|---|---|
Molekulargewicht |
206.06 g/mol |
IUPAC-Name |
4-bromo-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
InChI-Schlüssel |
UCYOVUOHHVAUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(S1)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


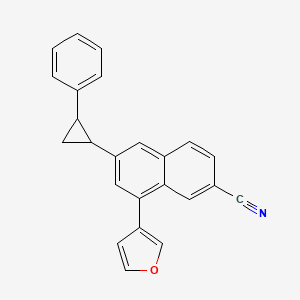

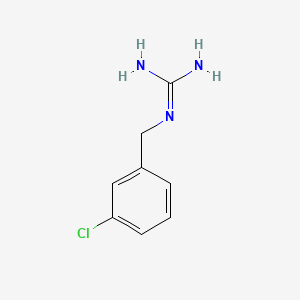
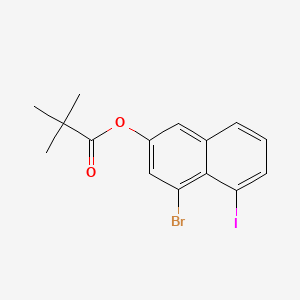
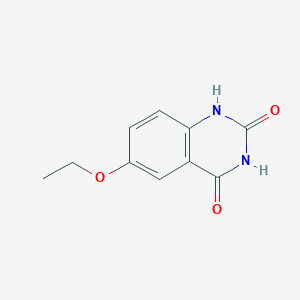
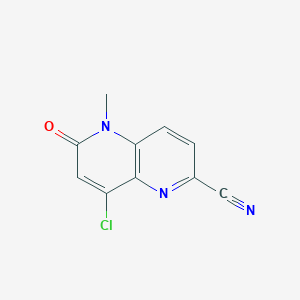
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)



